H-Ala-Ala-Tyr-Ala-Ala-OH H-Ala-Ala-Tyr-Ala-Ala-OH
Brand Name: Vulcanchem
CAS No.: 74261-52-2
VCID: VC2911805
InChI: InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1
SMILES: CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Molecular Formula: C21H31N5O7
Molecular Weight: 465.5 g/mol

H-Ala-Ala-Tyr-Ala-Ala-OH

CAS No.: 74261-52-2

Cat. No.: VC2911805

Molecular Formula: C21H31N5O7

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

H-Ala-Ala-Tyr-Ala-Ala-OH - 74261-52-2

Specification

CAS No. 74261-52-2
Molecular Formula C21H31N5O7
Molecular Weight 465.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1
Standard InChI Key RUUNLLXEBIVUAQ-YTORKDELSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
SMILES CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Introduction

Chemical Structure and Properties

Structural Composition

H-Ala-Ala-Tyr-Ala-Ala-OH is a linear pentapeptide where "H-" indicates a free amino group at the N-terminus and "-OH" denotes a free carboxyl group at the C-terminus. The peptide bonds connect the five amino acids in sequence, creating a defined primary structure. Four of these amino acids are alanine (Ala), a non-polar aliphatic amino acid, while the central position is occupied by tyrosine (Tyr), which contains a phenolic hydroxyl group in its side chain .

The compound has the following chemical and physical properties:

PropertyValue
CAS Number74261-52-2
Molecular FormulaC21H31N5O7
Molecular Weight465.5 g/mol
IUPAC NameL-alanyl-L-alanyl-L-tyrosyl-L-alanyl-L-alanine
Sequence ShorthandAAYAA
Structural FeaturesLinear peptide with 5 amino acids
HELM NotationPEPTIDE1{A.A.Y.A.A}$$$$

Physicochemical Properties

This combination of hydrophobic and aromatic elements creates a unique chemical environment that influences the peptide's solubility, stability, and potential biological activity. The tyrosine residue also provides a chromophore that facilitates detection by UV spectroscopy, which can be valuable for analytical purposes and purification monitoring .

Synthesis and Production

Synthesis Methods

H-Ala-Ala-Tyr-Ala-Ala-OH is typically produced through synthetic methods rather than extraction from natural sources. The most common approaches include:

  • Solid-Phase Peptide Synthesis (SPPS): This widely used technique involves attaching the C-terminal amino acid to an insoluble support and then sequentially adding protected amino acids to build the peptide chain. The process includes repetitive cycles of deprotection, coupling, and washing steps, followed by final cleavage from the resin .

  • Liquid-Phase Peptide Synthesis: An alternative method that occurs entirely in solution, typically used for smaller peptides or when specific modifications are required .

The synthesis process typically concludes with purification steps, often using High-Performance Liquid Chromatography (HPLC), to achieve the desired purity level, typically above 95% .

QuantityEstimated Delivery TimeFormat
25-500mgVariable (e.g., 2-4 weeks)Lyophilized powder

Structural Analogues and Related Peptides

Comparative Analysis

Several peptides share structural similarities with H-Ala-Ala-Tyr-Ala-Ala-OH, differing in sequence length or amino acid composition. Understanding these related peptides provides valuable context for studying the properties and potential functions of H-Ala-Ala-Tyr-Ala-Ala-OH .

PeptideSequenceMolecular FormulaMolecular Weight (g/mol)Key Differences
H-Ala-Ala-Tyr-Ala-Ala-OHAAYAAC21H31N5O7465.5Target pentapeptide
H-Ala-Ala-Ala-Tyr-Ala-Ala-OHAAAYAAC24H36N6O8536.58Contains an additional Ala residue
H-Ala-Ala-Ala-Tyr-Ala-OHAAAYAC21H31N5O7465.51Missing C-terminal Ala
H-Ala-Ala-Tyr-OHAAYC15H21N3O5323.34Tripeptide with same N-terminal sequence
H-Ala-Tyr-Ala-OHAYAC12H16N2O4-Tripeptide with different arrangement
Tyr-AlaYAC12H16N2O4252.27Simple dipeptide

Structure-Function Relationships

The structural variations among these related peptides likely influence their biological activities and physical properties. For instance, the hexapeptide H-Ala-Ala-Ala-Tyr-Ala-Ala-OH, with an additional alanine residue, might exhibit enhanced hydrophobicity compared to H-Ala-Ala-Tyr-Ala-Ala-OH .

Similarly, the dipeptide Tyr-Ala has been studied for its biological activities, including extending lifespan and enhancing stress resistance in Caenorhabditis elegans through free radical-scavenging effects and up-regulation of stress resistance-related proteins . These findings suggest that even short sequences containing tyrosine and alanine can exhibit significant biological activities.

Analytical Characterization

Spectroscopic Properties

The analytical characterization of H-Ala-Ala-Tyr-Ala-Ala-OH typically employs various spectroscopic techniques:

  • UV-Vis Spectroscopy: The tyrosine residue's aromatic ring allows detection by UV absorption, typically showing maximum absorption at around 274-280 nm.

  • Mass Spectrometry: Mass spectrometric analysis of the peptide would be expected to show a molecular ion peak corresponding to its molecular weight of 465.5 g/mol, with characteristic fragmentation patterns along peptide bonds .

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide detailed information about the peptide's structure, including confirmation of the amino acid sequence and potential secondary structure elements.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for both analysis and purification of synthetic peptides like H-Ala-Ala-Tyr-Ala-Ala-OH. Typical HPLC conditions might include:

  • Reverse-phase chromatography using C18 columns

  • Gradient elution with acetonitrile/water mixtures containing 0.1% trifluoroacetic acid

  • UV detection at 220 nm (peptide bonds) and 274-280 nm (tyrosine)

Commercial preparations of the peptide typically report purity levels above 95% as determined by HPLC analysis .

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